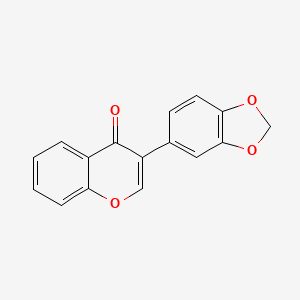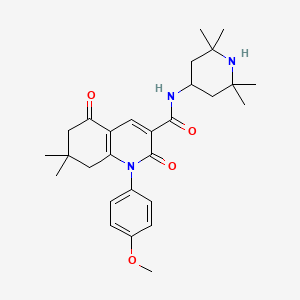![molecular formula C21H25N3O2 B3449850 2-methyl-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B3449850.png)
2-methyl-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide
Vue d'ensemble
Description
2-methyl-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is commonly known as MP-10 and has been studied extensively for its potential therapeutic applications. This compound has shown promising results in various scientific studies, especially in the field of neuroscience.
Mécanisme D'action
The exact mechanism of action of MP-10 is not fully understood. However, it is believed to act as a dopamine D2 receptor agonist and a serotonin 5-HT1A receptor partial agonist. This dual action may contribute to its therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
MP-10 has been shown to increase the release of dopamine in the brain, which may contribute to its therapeutic effects in Parkinson's disease. It has also been shown to increase the activity of the prefrontal cortex, which may contribute to its therapeutic effects in schizophrenia and depression.
Avantages Et Limitations Des Expériences En Laboratoire
MP-10 has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has shown promising results in various scientific studies. However, there are also some limitations to its use in lab experiments. MP-10 has a relatively short half-life, which may limit its effectiveness in long-term studies. Additionally, the exact mechanism of action of MP-10 is not fully understood, which may make it difficult to interpret the results of some experiments.
Orientations Futures
There are several future directions for the study of MP-10. One potential direction is to investigate its potential as a treatment for other neurological disorders, such as Alzheimer's disease and Huntington's disease. Additionally, more research is needed to fully understand the mechanism of action of MP-10 and its potential interactions with other neurotransmitter systems. Finally, the development of more potent and selective dopamine D2 receptor agonists may lead to the discovery of even more effective treatments for neurological disorders.
Applications De Recherche Scientifique
MP-10 has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various neurological disorders, including Parkinson's disease, schizophrenia, and depression. MP-10 has also been studied for its potential as an analgesic and anti-inflammatory agent.
Propriétés
IUPAC Name |
2-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-3-20(25)24-14-12-23(13-15-24)18-10-8-17(9-11-18)22-21(26)19-7-5-4-6-16(19)2/h4-11H,3,12-15H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAOJQIPZVLFAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B3449770.png)


![N-[4-(dimethylamino)phenyl]-7,7-dimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3449793.png)
![3-amino-N-(2-fluoro-5-methylphenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3449818.png)
![N-(4-methoxyphenyl)-6-{[(4-methyl-2-pyrimidinyl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B3449831.png)
![3,5-dichloro-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B3449834.png)
![5-{[(3-methylphenyl)amino]methyl}-8-quinolinol](/img/structure/B3449838.png)
![N-[4-(4-butyryl-1-piperazinyl)phenyl]-2-fluorobenzamide](/img/structure/B3449848.png)
![N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B3449854.png)
![methyl {2-chloro-4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]phenoxy}acetate](/img/structure/B3449859.png)
![methyl [2-chloro-4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenoxy]acetate](/img/structure/B3449874.png)
![1-(3-{4-[(cyclohexylamino)sulfonyl]phenyl}propanoyl)-4-piperidinecarboxamide](/img/structure/B3449882.png)
![methyl {4-[(4-benzyl-1-piperazinyl)sulfonyl]-2-chlorophenoxy}acetate](/img/structure/B3449885.png)